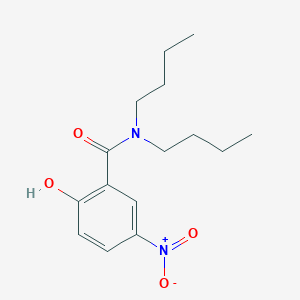
N,N-dibutyl-2-hydroxy-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-2-hydroxy-5-nitrobenzamide: is an organic compound with the molecular formula C15H22N2O4 It is a derivative of benzamide, featuring both hydroxyl and nitro functional groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-hydroxy-5-nitrobenzamide typically involves the condensation of 2-hydroxy-5-nitrobenzoic acid with dibutylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and ultrasonic irradiation, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dibutyl-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Thionyl chloride or phosphorus trichloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 2-nitro-5-butanoylbenzoic acid.
Reduction: Formation of N,N-dibutyl-2-hydroxy-5-aminobenzamide.
Substitution: Formation of N,N-dibutyl-2-chloro-5-nitrobenzamide.
Applications De Recherche Scientifique
N,N-dibutyl-2-hydroxy-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-dibutyl-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with bacterial enzymes and proteins, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or disrupt cellular signaling pathways, leading to the inhibition of bacterial growth and proliferation.
Comparaison Avec Des Composés Similaires
- N,N-dibutyl-2-nitrobenzamide
- N,N-dibutyl-2-chloro-5-nitrobenzamide
- N,N-dibutyl-4-methyl-3-nitrobenzamide
Comparison: N,N-dibutyl-2-hydroxy-5-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like N,N-dibutyl-2-nitrobenzamide lack the hydroxyl group, which may result in different chemical properties and biological activities .
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
N,N-dibutyl-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H22N2O4/c1-3-5-9-16(10-6-4-2)15(19)13-11-12(17(20)21)7-8-14(13)18/h7-8,11,18H,3-6,9-10H2,1-2H3 |
Clé InChI |
AMTAYARIFLEGKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



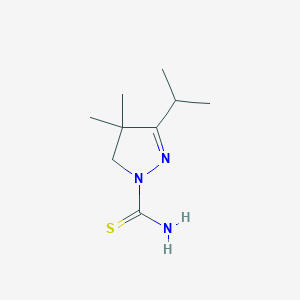
![1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12465999.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)
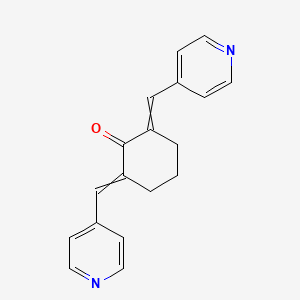

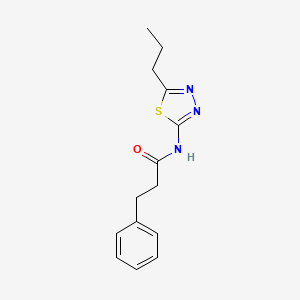

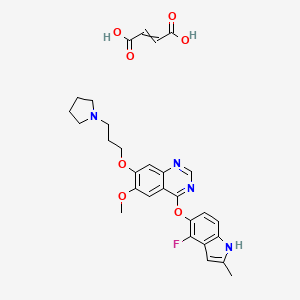
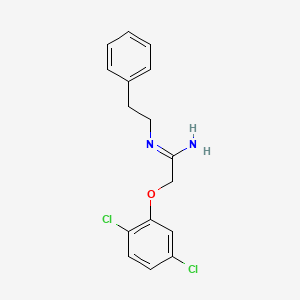
![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)
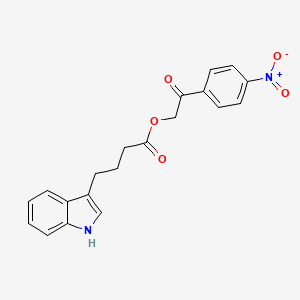
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)
